molecular formula C26H19BrN2O4 B12003271 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate CAS No. 767305-60-2

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Cat. No.: B12003271
CAS No.: 767305-60-2
M. Wt: 503.3 g/mol
InChI Key: JPHMDODOLRIKQF-LQKURTRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of the Naphthoyl Intermediate: The naphthoyl group is introduced through a reaction between naphthalene and an appropriate acylating agent under acidic conditions.

    Hydrazone Formation: The naphthoyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.

    Coupling with Methoxyphenyl Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxy-4-bromobenzoic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of naphthyl derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with hydrazone and naphthoyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy, naphthoyl, and bromobenzoate groups provide a versatile platform for various chemical modifications and applications.

Properties

CAS No.

767305-60-2

Molecular Formula

C26H19BrN2O4

Molecular Weight

503.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C26H19BrN2O4/c1-32-24-14-17(12-13-23(24)33-26(31)19-8-4-9-20(27)15-19)16-28-29-25(30)22-11-5-7-18-6-2-3-10-21(18)22/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

JPHMDODOLRIKQF-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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